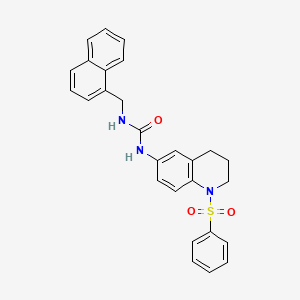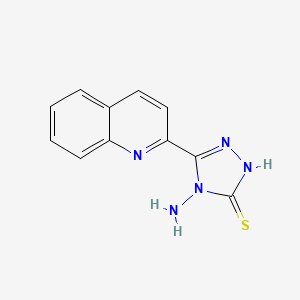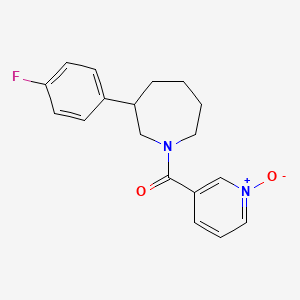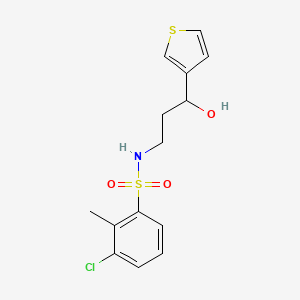
1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Naphthalen-1-ylmethyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a useful research compound. Its molecular formula is C27H25N3O3S and its molecular weight is 471.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescence Sensing
One area of application is in the development of fluorescent sensor molecules. For instance, derivatives containing naphthalene and urea groups have been synthesized to create sensors with selective recognition abilities for certain anions, demonstrating good selectivity for fluoride ions (F-) through fluorescent titration methods (R. Jun, 2010).
Structural Characterization and Self-Assembly
Another significant application involves the structural characterization and photoluminescence studies of urea and thiourea derivatives. These studies compare self-assemblies of perchlorate salts of derivatives with naphthalene and pyridinylmethyl groups, highlighting their potential in materials science for creating composite materials with specific characteristics (J. Baruah, R. Brahma, 2023).
Anticancer and Antitumor Applications
Derivatives have also been explored for their potential anticancer and antitumor effects. Studies involve the synthesis of novel diaryl urea derivatives bearing sulfonamide moieties, showing significant in vitro antitumor effect against various human cancer cell lines. Some compounds have demonstrated inhibitory activity that surpasses that of known treatments, indicating their potential as leads for further optimization in cancer therapy (Can Luo et al., 2013).
Anticonvulsant Activity
Research into the anticonvulsant activity of synthesized urea/thiourea derivatives reveals significant protective effects against convulsions. This includes a series of compounds evaluated for their efficacy in models of induced convulsions, with some showing notable effectiveness. This opens pathways for the development of new anticonvulsant medications (A. Thakur et al., 2017).
Anticorrosion Properties
Additionally, derivatives have been studied for their anticorrosion properties, particularly in the context of steel protection. These studies involve evaluating the effectiveness of various esters in sulfuric acid, demonstrating their potential as complex inhibitors for acid corrosion in steels. This suggests applications in materials science, specifically in enhancing the durability and lifespan of metal structures (T. Doroshenko et al., 2017).
Propriétés
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S/c31-27(28-19-22-10-6-9-20-8-4-5-14-25(20)22)29-23-15-16-26-21(18-23)11-7-17-30(26)34(32,33)24-12-2-1-3-13-24/h1-6,8-10,12-16,18H,7,11,17,19H2,(H2,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRNQHZULMBSSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)N(C1)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818157.png)

![9-(2-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2818159.png)
![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2818160.png)

![Methyl 2-amino-2-(3-butyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2818166.png)


![N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}thiophene-3-carboxamide](/img/structure/B2818172.png)

![3-(5-Amino-2-bromophenyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dion+](/img/structure/B2818174.png)
![3-(4-ethoxybenzoyl)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2818175.png)
![N-[6-(ethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-iodobenzamide](/img/structure/B2818176.png)
![4-[4-Chloro-2-(dimethylamino)-1,3-thiazol-5-yl]but-3-en-2-one](/img/structure/B2818178.png)
